7-Bromo-1,3-dichloroisoquinoline
Overview
Description
7-Bromo-1,3-dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N. It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at specific positions on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,3-dichloroisoquinoline typically involves halogenation reactions. One common method is the bromination and chlorination of isoquinoline derivatives. For instance, starting with isoquinoline, bromine and chlorine can be introduced at the desired positions through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,3-dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Potassium permanganate (KMnO4) is a typical oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation can produce isoquinoline N-oxide derivatives .
Scientific Research Applications
7-Bromo-1,3-dichloroisoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. .
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of halogenated heterocycles with biological targets. .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. .
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic devices. .
Mechanism of Action
The mechanism of action of 7-Bromo-1,3-dichloroisoquinoline involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form halogen bonds with biological molecules, influencing their function and activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 6-Bromo-1,3-dichloroisoquinoline
- 7-Bromo-1-chloroisoquinoline
- 1,3-Dichloroisoquinoline
Comparison: Compared to its analogs, 7-Bromo-1,3-dichloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms on the isoquinoline ring. This unique arrangement influences its chemical reactivity and biological activity. For instance, the presence of bromine at the 7-position and chlorine at the 1 and 3 positions can enhance its ability to participate in halogen bonding, making it a valuable compound for studying halogen interactions in biological systems .
Properties
IUPAC Name |
7-bromo-1,3-dichloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPABFNTLVFBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694851 | |
Record name | 7-Bromo-1,3-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924271-40-9 | |
Record name | 7-Bromo-1,3-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-1,3-dichloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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